molecular formula C21H38O13P · Na B1164653 PtdIns-(1,2-dihexanoyl) (sodium salt)

PtdIns-(1,2-dihexanoyl) (sodium salt)

Cat. No.: B1164653
M. Wt: 552.5
InChI Key: KPEYUPMUJFYMEQ-LZRLJVQQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(1,2-dihexanoyl) (sodium salt) is a synthetic, short-chain phosphatidylinositol analog designed for experimental applications. Phosphatidylinositol (PtdIns) and its phosphorylated derivatives, known as phosphoinositides, are essential lipid signaling molecules that anchor to the cytoplasmic face of cellular membranes. They regulate a vast array of cellular processes by recruiting cytosolic proteins containing specific binding domains to membrane interfaces and by directly modulating the activity of membrane-associated proteins. Key research areas for this compound include investigating P-glycoprotein (P-gp) transport inhibition to potentially combat multi-drug resistance in therapeutic treatments, as related phosphatidylinositol derivatives have shown significant inhibitory effects. It also serves as a tool for studying the fundamental roles of phosphoinositides in signal transduction, membrane dynamics, and intracellular trafficking processes such as clathrin-mediated endocytosis and vesicle trafficking. The dihexanoyl acyl chains enhance aqueous solubility, making this analog particularly suitable for in vitro biochemical and cell-based assays.

Properties

Molecular Formula

C21H38O13P · Na

Molecular Weight

552.5

InChI

InChI=1S/C21H39O13P.Na/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28;/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30);/q;+1/p-1/t13-,16-,17-,18+,19-,20-,21-;/m1./s1

InChI Key

KPEYUPMUJFYMEQ-LZRLJVQQSA-M

SMILES

CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+]

Synonyms

1-(1,2-dihexanoylphosphatidyl)inositol, monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key variables for comparison include acyl chain length , phosphorylation position , and solubility .

Table 1: Comparative Properties of PtdIns Derivatives
Compound Name Acyl Chains Phosphorylation Site Molecular Weight (approx.) Solubility Key Applications
PtdIns-(1,2-dihexanoyl) (sodium salt) C6:0 Unphosphorylated ~780 g/mol High Enzyme assays, micelle studies
PtdIns-(4)-P1 (1,2-dihexanoyl) C6:0 4-phosphate ~860 g/mol High PI4P signaling, CERT PH domain studies
PtdIns-(4,5)-P2 (1,2-dioctanoyl) C8:0 4,5-bisphosphate ~1,100 g/mol Moderate PIP2 signaling, membrane trafficking
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) C16:0 3,4-bisphosphate ~1,400 g/mol Low AKT signaling, natural membrane mimics
Key Insights:

Acyl Chain Length: C6:0 (dihexanoyl): High solubility enables use in solution-based assays but limits membrane integration. Ideal for structural studies (e.g., PLD1 activation ). C8:0 (dioctanoyl): Balances solubility and membrane incorporation; used in liposome-based signaling studies . C16:0 (dipalmitoyl): Low solubility but mimics natural membranes; suitable for in vivo-like conditions .

Phosphorylation Position :

  • Unphosphorylated PtdIns : Base substrate for kinase assays (e.g., PI3K, PIP5K) .
  • 4-phosphate (PI4P) : Critical for Golgi trafficking and CERT PH domain binding .
  • 4,5-bisphosphate (PIP2) : Central to cytoskeletal regulation and PLC-mediated signaling .

Solubility and Experimental Utility: Dihexanoyl derivatives are preferred for high-throughput screening due to ease of handling . Longer-chain derivatives (C16:0) require detergents for solubilization, complicating assays but improving physiological relevance .

Research Findings

(a) Protein Interactions
  • PLD1 Activation: PtdIns-(4,5)-P2 (dihexanoyl) stabilizes PLD1 in docking simulations, directing phosphatidylcholine toward the catalytic core .
  • CERT PH Domain: Dihexanoyl chains in PtdIns-(4)-P1 mimic natural PI4P binding, confirmed via NMR and crystallography .
(b) Enzyme Kinetics
  • PIP5K Activity: Dihexanoyl-PtdIns-(4)-P1 shows faster kinase turnover compared to dipalmitoyl derivatives due to improved substrate accessibility .
  • Calcium Sensitivity: Hydrolysis of dihexanoyl-PtdIns by PLC is less calcium-dependent than longer-chain variants, suggesting altered enzyme binding .
(c) Thermal Stability
  • Melting temperature (Tm) assays reveal that dihexanoyl-PtdIns increases PLD1 stability by 2–3°C compared to buffer alone, likely due to hydrophobic interactions .

Advantages and Limitations

Compound Type Advantages Limitations
Dihexanoyl (C6:0) High solubility, ideal for in vitro assays Poor membrane integration
Dioctanoyl (C8:0) Balanced solubility/membrane mimicry Moderate cost, limited commercial availability
Dipalmitoyl (C16:0) Physiologically relevant membrane behavior Low solubility, requires detergents

Preparation Methods

Strategic Synthetic Design

The chemical synthesis of PtdIns-(1,2-dihexanoyl) involves modular construction of the phosphatidylinositol backbone through sequential protection, functionalization, and coupling steps. Key stages include:

  • Inositol Protection : Selective protection of hydroxyl groups on myo-inositol using tert-butyldiphenylsilyl (TBDPS) and methoxymethyl (MOM) ethers to isolate the 1- and 5-positions for subsequent modifications.

  • Phosphate Introduction : Installation of the phosphate group at the 4-position via phosphoramidite chemistry, followed by oxidation to stabilize the phosphodiester linkage.

  • Diacylglycerol Coupling : Attachment of 1,2-dihexanoyl-sn-glycerol using a phosphoramidite intermediate, enabling stereospecific formation of the glycerophosphoinositol bond.

Table 1: Key Reagents and Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)Reference
Inositol protectionTBDPSCl, NaH/THF, 0°C86
Phosphate activationDimethyl phosphonomethyltriflate, n-BuLi72
Glycerol coupling1,2-dihexanoyl-sn-glycerol, 1H-tetrazole65

Deprotection and Finalization

Final deprotection employs tetrabutylammonium fluoride (TBAF) to remove silyl groups and hydrogenolysis for benzoyl ethers, yielding the free phosphatidylinositol analog. Sodium exchange chromatography ensures conversion to the sodium salt form, critical for aqueous solubility.

Enzymatic Synthesis Using Phospholipase D and Synthases

Substrate Preparation

Enzymatic routes utilize commercially available 1,2-dihexanoyl-phosphatidylcholine (PC) as the starting material. Phospholipase D (PLD) from Streptomyces chromofuscus hydrolyzes PC to phosphatidic acid (PA), which is subsequently converted to CDP-diacylglycerol (CDP-DAG) by CDP-DAG synthase.

Table 2: Enzymatic Reaction Parameters

EnzymeSubstrateBuffer ConditionsIncubation Time
PLD1,2-dihexanoyl-PC1 M Tris-HCl, 1 M CaCl23 h, 37°C
CDP-DAG synthasePA50 mM HEPES, pH 7.52 h, 30°C
PI synthaseCDP-DAG, myo-inositol50 mM Tris-HCl, pH 8.05 h, 30°C

Phosphatidylinositol Synthase Catalysis

Arabidopsis thaliana PI synthase mediates the final transphosphatidylation step, transferring the inositol headgroup to CDP-DAG. The reaction yields PtdIns-(1,2-dihexanoyl), which is purified via liquid-liquid extraction and silica chromatography.

Mass (mg)Volume (mL)Final Concentration (mM)
10.152810
50.763910
101.527910

In Vivo Formulation Strategies

For animal studies, the compound is formulated using:

  • DMSO/Corn Oil Mixture : Combine DMSO stock with corn oil (1:3 v/v) to enhance bioavailability.

  • Aqueous Stabilization : Sequential addition of PEG300 (20%), Tween 80 (5%), and ddH2O ensures monodisperse micelles.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

31P NMR confirms phosphorylation at the 4-position (δ = −0.5 ppm), while 1H NMR resolves dihexanoyl chain signals (δ 0.88 ppm, terminal CH3). Cyclic intermediates, if present, are identified via 31P shifts at 72.4 ppm.

Mass Spectrometry

High-resolution ESI-MS validates molecular weight (MW = 654.5 Da) with observed [M+2Na]+ ions at m/z 677.4.

Comparative Analysis of Synthesis Methods

Yield and Purity

  • Chemical Synthesis : Offers >95% purity but lower yields (50–65%) due to multi-step deprotection.

  • Enzymatic Synthesis : Achieves 70–80% yield with 85–90% purity, limited by enzyme specificity.

Scalability and Cost

Chemical routes require expensive chiral auxiliaries (e.g., TBDPSCl at $320/g), whereas enzymatic methods leverage reusable enzyme preparations, reducing long-term costs .

Q & A

Q. What structural features of PtdIns-(1,2-dihexanoyl) (sodium salt) make it advantageous for studying lipid-protein interactions?

The compound features short-chain hexanoyl fatty acids at the sn-1 and sn-2 positions, which enhance aqueous solubility compared to natural phosphatidylinositols with long acyl chains. This allows easier incorporation into micelles and liposomes for in vitro assays . The sodium salt form stabilizes the phosphate groups, mimicking physiological conditions and enabling reproducible studies of phosphoinositide-protein binding kinetics .

Q. Why are short-chain phosphatidylinositol analogs like PtdIns-(1,2-dihexanoyl) preferred for enzyme kinetic assays?

Short acyl chains reduce hydrophobicity, enabling homogeneous dispersion in aqueous buffers without detergents. This simplifies kinetic measurements (e.g., for lipid kinases like PIP5K or phosphatases like Sac1) by eliminating interference from detergent micelles. The defined structure ensures consistent substrate availability, critical for determining KmK_m and VmaxV_{max} values .

Q. What are common experimental applications of this compound in membrane biology?

  • Lipid signaling studies : As a substrate to investigate PI4P-to-PIP2 conversion by lipid kinases .
  • Membrane dynamics : Reconstitution into liposomes to study curvature-sensitive proteins (e.g., BAR domain proteins) .
  • Protein-lipid binding : Surface plasmon resonance (SPR) or fluorescence anisotropy assays to quantify interactions with PH domains or other lipid-binding motifs .

Advanced Research Questions

Q. How should researchers design experiments to distinguish between direct lipid-protein binding and indirect membrane effects?

  • Control systems : Compare results with long-chain phosphatidylinositols (e.g., dioctanoyl or dipalmitoyl analogs) to assess whether observed effects are due to lipid structure or membrane properties .
  • Mutagenesis : Pair lipid-binding assays with site-directed mutagenesis of candidate protein domains (e.g., altering lysine residues in PH domains) to confirm specificity .
  • Competition assays : Use unlabeled PtdIns-(1,2-dihexanoyl) to compete with fluorescent or biotinylated analogs in binding studies .

Q. How can contradictory data on lipid kinase activity be resolved when using synthetic analogs like PtdIns-(1,2-dihexanoyl)?

Contradictions often arise from differences in:

  • Substrate presentation : Ensure consistent lipid packing by standardizing vesicle size (e.g., via extrusion through 100-nm filters) .
  • Enzyme source : Recombinant vs. purified native enzymes may have varying cofactor requirements (e.g., Mg²⁺, ATP concentration) .
  • Analytical methods : Validate lipid conversion using orthogonal techniques (e.g., TLC for separation, malachite green assay for phosphate release) .

Q. What strategies optimize the use of PtdIns-(1,2-dihexanoyl) in complex cellular assays (e.g., live-cell imaging)?

  • Delivery systems : Use electroporation or lipid carriers (e.g., cyclodextrin) to introduce the analog into cells without disrupting membranes .
  • Concentration gradients : Titrate the compound to avoid off-target effects; start at 1–10 µM and monitor cytotoxicity .
  • Pairing with biosensors : Co-express FRET-based PIP reporters (e.g., PLCδ-PH domain fusions) to track spatial localization in real time .

Q. What quality control measures are critical when synthesizing or sourcing PtdIns-(1,2-dihexanoyl) for sensitive assays?

  • Purity verification : Require ≥95% purity via HPLC and mass spectrometry (MS) to exclude isomers or hydrolysis products .
  • Batch consistency : Request certificates of analysis (CoA) detailing acyl chain composition, salt content, and residual solvents .
  • Storage conditions : Store lyophilized powder at –80°C under argon to prevent oxidation; reconstitute in degassed buffers before use .

Q. How can researchers integrate PtdIns-(1,2-dihexanoyl) with orthogonal techniques (e.g., cryo-EM or molecular dynamics simulations)?

  • Cryo-EM : Incorporate the analog into nanodiscs to stabilize membrane-protein complexes for high-resolution structural studies .
  • MD simulations : Use the compound’s defined structure as a starting model to simulate lipid bilayer interactions with atomic detail .
  • Cross-validation : Compare simulation predictions with experimental data (e.g., mutagenesis or lipid overlay assays) to refine binding models .

Methodological Notes

  • Critical buffers : Use 20 mM HEPES (pH 7.4), 100 mM NaCl, and 1 mM EDTA to mimic intracellular conditions in in vitro assays .
  • Avoid detergents : For liposome-based assays, replace Triton X-100 with CHAPS or β-octylglucoside to maintain lipid integrity .
  • Data normalization : Express lipid-binding or enzymatic activity relative to negative controls (e.g., lipid-free vesicles or heat-inactivated enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(1,2-dihexanoyl) (sodium salt)
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PtdIns-(1,2-dihexanoyl) (sodium salt)

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